6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family, characterized by its complex structure featuring both methoxy and amino substituents. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and as a possible therapeutic agent for various diseases.
The compound can be synthesized through various chemical reactions involving quinoline derivatives and substituted phenyl amines. The specific synthesis of 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is detailed in various scientific literature that explores its synthesis and biological properties.
This compound is classified as a quinolinone, which is a type of heterocyclic compound containing a fused benzene and pyridine ring. The presence of methoxy groups contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets.
The synthesis of 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one typically involves several steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Common reagents include bases like sodium hydroxide or potassium carbonate and solvents such as dimethylformamide or ethanol.
The molecular structure of 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one can be represented as follows:
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions should be optimized for each specific transformation to ensure high selectivity and yield.
The mechanism of action for 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one involves its interaction with specific biological targets:
Detailed studies are necessary to elucidate these mechanisms further and identify specific molecular targets.
Relevant analyses such as melting point determination and spectral data (NMR, IR) are essential for characterizing this compound accurately.
6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one has several scientific applications:
Quinoline and quinazoline nuclei represent privileged scaffolds in medicinal chemistry, with a rich history spanning over a century. Quinoline, a bicyclic heterocycle featuring fused benzene and pyridine rings (molecular formula C₉H₇N), provides remarkable structural versatility for designing bioactive molecules. Its discovery in 1834 from coal tar marked the beginning of extensive exploration [1] [4]. Natural quinoline alkaloids like quinine (from Cinchona bark) laid the foundation for antimalarial development, leading to synthetic derivatives such as chloroquine and primaquine [1] [8]. Beyond antiparasitics, the quinoline core evolved into anticancer agents exemplified by topotecan and camptothecin—topoisomerase I inhibitors that intercalate DNA [1] [6].
Quinazoline derivatives (benzo-fused pyrimidines) similarly emerged as critical pharmacophores. Drugs like the EGFR inhibitor pelitinib (in clinical trials for lung cancer) and the antiglaucoma agent carteolol highlight their therapeutic significance [1] [4]. The synthetic flexibility of these scaffolds enables strategic modifications—amino, hydroxy, or methoxy substitutions—to fine-tune pharmacokinetic and pharmacodynamic profiles. This adaptability underpins their sustained relevance, with recent research focusing on methoxy-substituted quinolinones to target emerging oncological pathways [1] [6] [8].
Table 1: Clinically Significant Quinoline and Quinazoline Derivatives
Compound | Therapeutic Class | Key Indication | Core Structural Feature |
---|---|---|---|
Quinine | Antimalarial | Malaria | 6-Methoxyquinoline |
Topotecan | Anticancer | Ovarian/Colorectal Cancer | Quinoline-5-one |
Pelitinib | Anticancer (EGFR TKI) | Lung Cancer | Quinazoline |
Carteolol | Antiglaucoma | Ocular Hypertension | Quinolinone |
Methoxy substitutions on quinolinone rings profoundly influence bioactivity by modulating electronic properties, lipophilicity, and target engagement. The compound 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one exemplifies strategic methoxy placement. Its 6,7-dimethoxy groups enhance electron density in the quinolinone core, facilitating π-π stacking interactions with biological targets like kinases or transcription factors [2] [7]. The 2(1H)-one moiety (lactam ring) is critical for hydrogen bonding, while the 3-aminomethyl linker provides conformational flexibility for receptor docking [2].
Structurally analogous bioactive compounds include:
Inhibitors of Differentiation (Id) proteins (Id1–Id4) are helix-loop-helix (HLH) transcriptional regulators lacking DNA-binding domains. They function as dominant-negative inhibitors of basic HLH (bHLH) transcription factors, sequestering them into nonfunctional heterodimers [5] [7] [9]. Id1 and Id3 are overexpressed in aggressive cancers (e.g., ovarian, prostate, glioblastoma), driving tumor progression via:
Id proteins are underexploited direct therapeutic targets. Their inhibition disrupts oncogenic signaling cascades—e.g., Id1-mediated EGFR upregulation in ovarian cancer [9]. The quinolinone derivative discussed here was designed to penetrate the hydrophobic Id dimerization interface. Molecular modeling suggests its 6,7-dimethoxyquinolin-2-one core mimics the HLH domain topology, while the 3-(4-methoxyanilinomethyl) group occupies a subpocket critical for Id1/Id3 heterodimerization with E47 or other bHLH partners [5] [7]. This approach aligns with emerging strategies like peptide aptamer Id1/3-PA7, which induces apoptosis in Id-overexpressing ovarian cancer cells by reactivating CDKN2A [9]. Id4—an endogenous Id1/Id3 antagonist—further validates this strategy, as its tumor-suppressive effects arise from blocking Id1-Id3 functionality [7].
Table 2: Biological Roles of Id Proteins in Oncology
Id Protein | Expression in Cancer | Key Oncogenic Functions | Therapeutic Targeting Approach |
---|---|---|---|
Id1 | Ovarian, Breast, Glioma | ↑ Angiogenesis, ↓ p21, ↑ Metastasis | Quinolinone dimerization inhibition |
Id3 | Prostate, Pancreatic | ↑ Cell Cycle Progression, ↓ Apoptosis | Blocking E-protein sequestration |
Id4 | Downregulated in Breast | Tumor Suppressor (inhibits Id1/Id3) | Mimetic activation |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1